molecular formula C20H21NO4 B1670447 Dicentrine CAS No. 517-66-8

Dicentrine

Cat. No.: B1670447
CAS No.: 517-66-8
M. Wt: 339.4 g/mol
InChI Key: YJWBWQWUHVXPNC-AWEZNQCLSA-N
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Mechanism of Action

Target of Action

Dicentrine, an aporphinic alkaloid, primarily targets the α1-adrenoceptor and G-quadruplex structures . It also inhibits the activity of Protein Disulfide Isomerase (PDI) , a protein involved in protein folding in the endoplasmic reticulum of cells .

Mode of Action

This compound interacts with its targets in several ways. It acts as an antagonist to the α1-adrenoceptor , blocking the receptor and preventing its normal function. This action is similar to other antiarrhythmic and antihypertensive drugs .

In the case of G-quadruplex structures, this compound acts as a ligand , binding to these structures and stabilizing them . This action is particularly relevant in cancer cells, where G-quadruplex structures play a role in the regulation of cell proliferation .

As for PDI, this compound inhibits its activity, preventing the proper folding of proteins and potentially leading to cell death .

Biochemical Pathways

This compound’s interaction with α1-adrenoceptors and G-quadruplex structures influences several biochemical pathways. By blocking α1-adrenoceptors, this compound can affect the sympathetic nervous system , potentially reducing blood pressure and heart rate .

The stabilization of G-quadruplex structures can affect the cell cycle , potentially slowing or stopping the proliferation of cancer cells .

Inhibition of PDI can disrupt protein folding processes within cells, which can lead to the accumulation of misfolded proteins and induce cell death .

Pharmacokinetics

It has been detected in urine following oral administration in miniature pigs , suggesting that it is absorbed and metabolized by the body, and excreted through the urinary system .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. By blocking α1-adrenoceptors, this compound can reduce two major cardiovascular risk factors: hypertension and hyperlipidemia .

By stabilizing G-quadruplex structures and inhibiting PDI, this compound can induce apoptosis (programmed cell death) in cancer cells . This can lead to a reduction in tumor size and potentially slow the progression of the disease .

Biochemical Analysis

Biochemical Properties

Dicentrine interacts with various biomolecules, including enzymes and proteins. It has been found to be a potent α1-adrenoceptor antagonist . This interaction with the α1-adrenoceptor is believed to contribute to its antiarrhythmic and antihypertensive effects .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to sensitize TNF-α-induced apoptosis in A549 lung adenocarcinoma cells . It also inhibits the TNF-α-induced invasion and migration of these cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit the activity of protein disulfide isomerase (PDI), which is involved in protein folding . This inhibition of PDI is believed to contribute to its anticancer activity .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models. For example, it has been shown to have antinociceptive activity in a mouse model of pain at high doses . Specific studies on the dosage effects of this compound in animal models are currently limited.

Metabolic Pathways

The metabolic profile of this compound has been studied in miniature pig urine. The phase I metabolic transformations of this compound were found to be N-demethylation, N-oxidation, O-demethylation, O,O-demethylenation, and hydroxylation at the benzylic and the aromatic positions. The phase II transformations were O-glucuronidation and O-glucosylation of the phenolic group of the phase I metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicentrine can be isolated from natural sources such as Stephania tetrandrae Radix . The isolation process involves extraction and purification techniques. Additionally, synthetic routes for this compound involve complex organic synthesis methods, including the use of specific reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it typically involves large-scale extraction from plant sources followed by purification processes. The use of biotechnological methods to enhance the yield of this compound from plant cultures is also being explored .

Chemical Reactions Analysis

Types of Reactions: Dicentrine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its chemical structure to enhance its pharmacological properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .

Properties

IUPAC Name

(12S)-16,17-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWBWQWUHVXPNC-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC(=C(C=C54)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199651
Record name Dicentrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517-66-8
Record name (+)-Dicentrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dicentrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicentrine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406035
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dicentrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DICENTRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2ZGT5M0N7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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